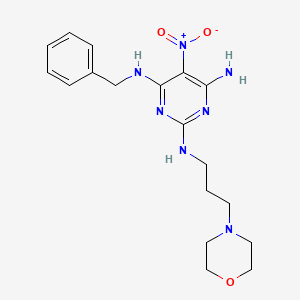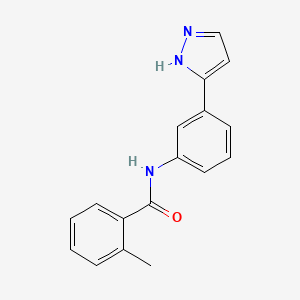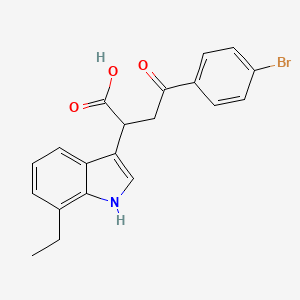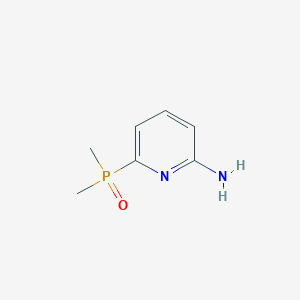
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, also known as CCT007093, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been extensively investigated.
Aplicaciones Científicas De Investigación
1. Structural and Combinatorial Chemistry
- Chemical Reactions and Structural Analysis: The compound's interaction with other chemicals, such as methyl iodide, and its crystallographic structure have been examined to understand its chemical behavior and stability. This knowledge is crucial for its potential application in various fields, including medicinal chemistry (Jung, Lee, Choi, & Lee, 2008).
2. Medicinal Chemistry and Drug Discovery
- Anticancer Activity: A derivative of this compound has shown potent activity against human chronic myeloid leukemia (CML) cells. This suggests its potential as a lead molecule for developing treatments for chronic myeloid leukemia and cancer (Li et al., 2019).
- Psoriasis Treatment: Structural optimization of a related compound led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors. One derivative showed significant antipsoriatic effects in a mouse model of psoriasis, indicating potential therapeutic applications for psoriasis treatment (Li et al., 2016).
- Anti-Inflammatory and Analgesic Properties: New series of related pyrimidine derivatives have been synthesized and screened for their anti-inflammatory and analgesic activities, showing promising results compared to standard drugs (Bhat, Kumar, Nisar, & Kumar, 2014).
- NF-kappaB and AP-1 Gene Expression Inhibition: Substituted pyrimidine derivatives of this compound have been investigated for inhibiting NF-kappaB and AP-1 transcription factors, important for developing drugs targeting various diseases, including cancer and inflammatory disorders (Palanki et al., 2000).
- Antiproliferative Agents: A new series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives, including a related compound, were synthesized and evaluated for antiproliferative activity against cancer cell lines. Some showed significant effects and potential as lead molecules for antiproliferative agents (Zhang et al., 2019).
3. Catalysis and Synthetic Chemistry
- Asymmetric Catalysis: A phenylpyrrolidine-based urea catalyst, related to the compound , has demonstrated potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes. This indicates its potential application in asymmetric synthesis (Kawazoe et al., 2015).
4. Pharmacokinetics and Quantitative Analysis
- Pharmacokinetic Study of Diarylurea Derivatives: A novel epidermal growth factor receptor (EGFR) inhibitor with a diarylurea moiety, similar to the compound , has been studied for its pharmacokinetics in rat plasma. This research is crucial for understanding the absorption, distribution, metabolism, and excretion of such compounds (Zuo et al., 2020).
Propiedades
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c17-13-4-3-10(7-12(13)16(18,19)20)23-15(26)24-11-8-21-14(22-9-11)25-5-1-2-6-25/h3-4,7-9H,1-2,5-6H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXNOSHWSCOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide](/img/structure/B2812460.png)
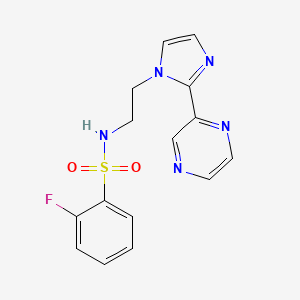
![N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2812462.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B2812471.png)



![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)
